molecular formula C8H11N3O2 B13305773 6-(Oxetan-3-yloxy)pyridine-2,3-diamine

6-(Oxetan-3-yloxy)pyridine-2,3-diamine

Cat. No.: B13305773
M. Wt: 181.19 g/mol
InChI Key: OQDVBRXHSOMWGU-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)pyridine-2,3-diamine is a compound that features an oxetane ring attached to a pyridine ring with two amine groups at the 2 and 3 positions.

Preparation Methods

The synthesis of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved by forming a C−O bond . Another approach involves the use of [2+2] cycloadditions, such as the Paternò−Büchi reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-(Oxetan-3-yloxy)pyridine-2,3-diamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxetane derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-(Oxetan-3-yloxy)pyridine-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring and amine groups can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

6-(Oxetan-3-yloxy)pyridine-2,3-diamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-(oxetan-3-yloxy)pyridine-2,3-diamine

InChI

InChI=1S/C8H11N3O2/c9-6-1-2-7(11-8(6)10)13-5-3-12-4-5/h1-2,5H,3-4,9H2,(H2,10,11)

InChI Key

OQDVBRXHSOMWGU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC(=C(C=C2)N)N

Origin of Product

United States

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